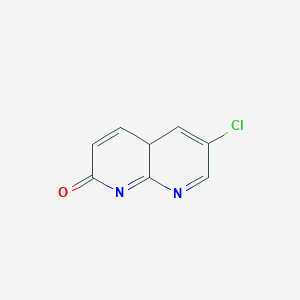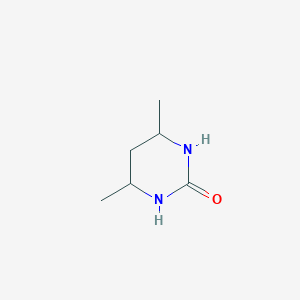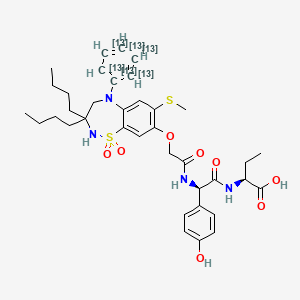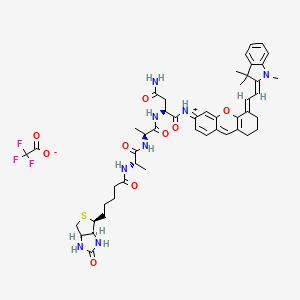
HCy-AAN-Bio
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HCy-AAN-Bio is a tumor-targeted hemicyanine probe used for fluorescent and photoacoustic imaging of legumain activity in vivo. Legumain can specifically cleave this compound, generating a fluorescent/photoacoustic signal. This compound is a powerful tool for early diagnosis of associated cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HCy-AAN-Bio involves the preparation of hemicyanine dyes and the methodology for creating functional activity-based fluorescent probes. The specific synthetic routes and reaction conditions are detailed in various scientific publications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques used in the production of hemicyanine-based probes .
Analyse Chemischer Reaktionen
Types of Reactions
HCy-AAN-Bio undergoes specific cleavage by legumain, resulting in the generation of fluorescent/photoacoustic signals .
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving this compound include legumain, which specifically cleaves the compound to produce the desired signals .
Major Products Formed
The major products formed from the reactions involving this compound are fluorescent and photoacoustic signals, which are used for imaging purposes .
Wissenschaftliche Forschungsanwendungen
HCy-AAN-Bio has a wide range of scientific research applications, including:
Chemistry: Used as a probe for studying legumain activity.
Biology: Employed in the imaging of legumain activity in vivo.
Medicine: Utilized for early diagnosis of cancers associated with legumain activity.
Wirkmechanismus
HCy-AAN-Bio exerts its effects through the specific cleavage by legumain. This cleavage generates fluorescent/photoacoustic signals, which can be used for imaging purposes. The molecular targets involved are legumain and the pathways associated with its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HCy-AAN: A control probe that does not have tumor-targeting ability.
NIR-HS: A novel near-infrared hemicyanine fluorescent probe for imaging hydrogen sulfide upregulation.
Uniqueness
HCy-AAN-Bio is unique due to its tumor-targeting ability and higher sensitivity in imaging legumain activity compared to similar compounds like HCy-AAN .
Eigenschaften
Molekularformel |
C48H57F3N8O9S |
|---|---|
Molekulargewicht |
979.1 g/mol |
IUPAC-Name |
[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]-[(5E)-5-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-7,8-dihydro-6H-xanthen-3-ylidene]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C46H56N8O7S.C2HF3O2/c1-25(48-39(56)16-9-8-15-36-40-33(24-62-36)52-45(60)53-40)42(57)49-26(2)43(58)51-32(23-38(47)55)44(59)50-30-19-17-28-21-29-12-10-11-27(41(29)61-35(28)22-30)18-20-37-46(3,4)31-13-6-7-14-34(31)54(37)5;3-2(4,5)1(6)7/h6-7,13-14,17-22,25-26,32-33,36,40H,8-12,15-16,23-24H2,1-5H3,(H2,47,55)(H,48,56)(H,49,57)(H,51,58)(H2,52,53,60);(H,6,7)/b27-18+,37-20+,50-30?;/t25-,26-,32-,33-,36-,40-;/m0./s1 |
InChI-Schlüssel |
HMIAHFZVUJULNW-SFVHFNRMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)[NH+]=C1C=CC2=CC3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CCC3)OC2=C1)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7.C(=O)(C(F)(F)F)[O-] |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)[NH+]=C1C=CC2=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)OC2=C1)NC(=O)CCCCC6C7C(CS6)NC(=O)N7.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-15-hydroxy-1,2,11,12,16-pentamethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B12364747.png)
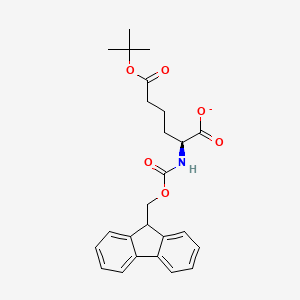
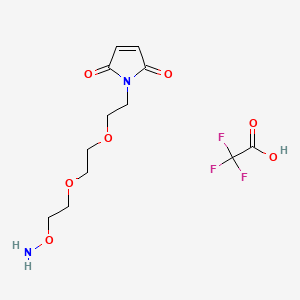


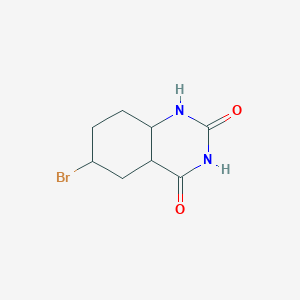
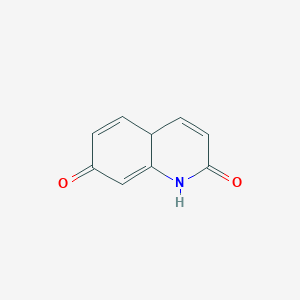
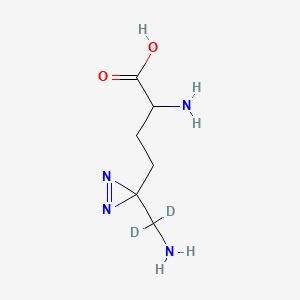
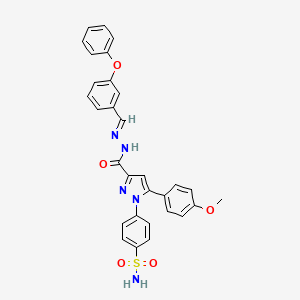
![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12364798.png)
